molecular formula C14H19NO4 B12540346 Dipropyl 5-aminobenzene-1,3-dicarboxylate CAS No. 143452-15-7

Dipropyl 5-aminobenzene-1,3-dicarboxylate

Cat. No.: B12540346
CAS No.: 143452-15-7
M. Wt: 265.30 g/mol
InChI Key: AFBUDXJBPLGUJU-UHFFFAOYSA-N
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Description

Dipropyl 5-aminobenzene-1,3-dicarboxylate is an organic compound with the molecular formula C14H19NO4 It is a derivative of 5-aminobenzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl 5-aminobenzene-1,3-dicarboxylate typically involves the esterification of 5-aminobenzene-1,3-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Dipropyl 5-aminobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Dipropyl 5-hydroxybenzene-1,3-dicarboxylate.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Dipropyl 5-aminobenzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dipropyl 5-aminobenzene-1,3-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester groups can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-aminobenzene-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of propyl.

    Diethyl 5-aminobenzene-1,3-dicarboxylate: Similar structure but with ethyl ester groups.

    Dipropyl 5-hydroxybenzene-1,3-dicarboxylate: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

Dipropyl 5-aminobenzene-1,3-dicarboxylate is unique due to its specific ester groups, which can influence its reactivity and solubility. The presence of the amino group allows for a variety of chemical modifications, making it a versatile compound for research and industrial applications .

Properties

CAS No.

143452-15-7

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

dipropyl 5-aminobenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H19NO4/c1-3-5-18-13(16)10-7-11(9-12(15)8-10)14(17)19-6-4-2/h7-9H,3-6,15H2,1-2H3

InChI Key

AFBUDXJBPLGUJU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCCC

Origin of Product

United States

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